amine CAS No. 873580-65-5](/img/structure/B2938931.png)
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine, also known as CPTMA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its unique properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is not yet fully understood. However, it is believed that [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine acts as a donor-acceptor molecule, which enables it to transport charges efficiently. This unique property of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine makes it an ideal material for use in organic electronic devices.
Biochemical and Physiological Effects:
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has low toxicity and does not cause any significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is its excellent charge transport properties, which make it an ideal material for use in organic electronic devices. However, one of the limitations of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is its low solubility in common solvents such as chloroform and methanol. This property makes it difficult to handle and work with [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine in the laboratory.
Orientations Futures
There are several future directions for the study of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine. One of the most significant areas of research is the development of new synthesis methods that can produce [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine in higher yields and with better purity. Another area of research is the study of the mechanism of action of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine, which can help in the development of new organic electronic devices. Additionally, the study of the biochemical and physiological effects of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine can provide valuable information on its potential use in biomedical applications.
Conclusion:
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is a unique chemical compound that has gained significant attention in the field of scientific research. Its excellent charge transport properties make it an ideal material for use in organic electronic devices. Although there is still much to learn about the mechanism of action and potential applications of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine, it is clear that this compound has significant potential for use in various fields of scientific research.
Méthodes De Synthèse
The synthesis of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine involves the reaction of 2-thienylmethanamine with 4-cyclohexylbenzenesulfonyl chloride. The reaction takes place in the presence of a base and a solvent such as dichloromethane. The resulting product is a white solid with a melting point of 117-119°C. The yield of the synthesis is approximately 70-80%.
Applications De Recherche Scientifique
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine is in the field of organic electronics. [(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to have excellent charge transport properties, making it an ideal material for use in organic electronic devices such as organic field-effect transistors and organic solar cells.
Propriétés
IUPAC Name |
4-cyclohexyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-22(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)14-5-2-1-3-6-14/h4,7-12,14,18H,1-3,5-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDCRXAJZFJCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Cyclohexylphenyl)sulfonyl](2-thienylmethyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

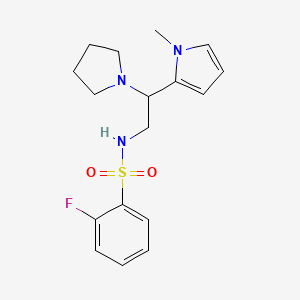
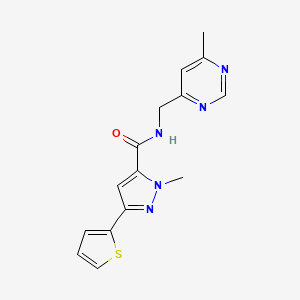
![1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxylic acid](/img/structure/B2938854.png)
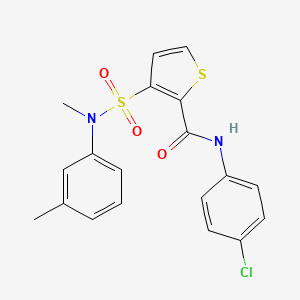
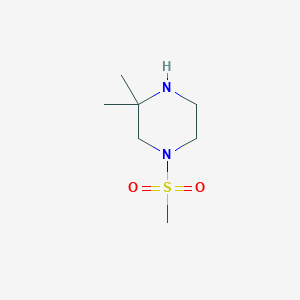
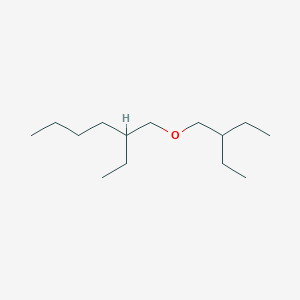
![6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2938860.png)
![4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2938861.png)

![2-(chloromethyl)-5-(5-methylthiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![Tert-butyl N-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]carbamate](/img/structure/B2938867.png)
![N-[(3-fluoro-4-methylphenyl)methyl]-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2938868.png)
![N-(3-methylbutyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2938869.png)